![molecular formula C17H18BrN3 B1593839 alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile CAS No. 65676-22-4](/img/structure/B1593839.png)
alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
Overview
Description
Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile is a complex organic compound that features a bromophenyl group, a dimethylaminoethyl group, and a pyridine-acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate with a dimethylaminoethyl halide under basic conditions.
Formation of the Pyridine-Acetonitrile Moiety: The final step involves the coupling of the intermediate with a pyridine-acetonitrile derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a bromophenyl group and a dimethylaminoethyl chain. Its notable physical properties include:
- Molecular Weight : 344.25 g/mol
- Boiling Point : 452.5°C at 760 mmHg
- Density : 1.312 g/cm³
The presence of the bromine atom enhances its electrophilic character, which can be crucial for its reactivity in various chemical reactions .
Antihistaminic Activity
Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile is primarily recognized as an impurity of brompheniramine, a well-known antihistamine. Its structural similarities suggest potential antihistaminic properties, making it a candidate for further pharmacological investigations.
Neuropharmacological Studies
Studies indicate that compounds with similar structures may exhibit neuropharmacological effects. The dimethylamino group can influence neurotransmitter interactions, suggesting potential applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the careful control of reaction conditions to yield high-purity products, which are essential for biological testing.
Comparative Analysis with Structural Analogues
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Chlorine instead of Bromine | Potentially different reactivity due to chlorine |
Alpha-(4-Iodophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Iodine instead of Bromine | May exhibit increased lipophilicity |
Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | No halogen substituent | Different pharmacological profile |
These analogues highlight the uniqueness of this compound due to its bromine substitution, influencing both its chemical reactivity and biological activity compared to others lacking halogen atoms .
Binding Affinity Studies
Research has focused on the binding affinity of this compound against various biological targets. Such studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary findings suggest that it may interact with histamine receptors, similar to other antihistamines .
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while it shares some properties with brompheniramine, more comprehensive studies are needed to determine its safety and efficacy in clinical settings .
Mechanism of Action
The mechanism by which alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
- Alpha-(4-Fluorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
- Alpha-(4-Methylphenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile
Uniqueness
Alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The bromine atom can participate in halogen bonding and other interactions that may not be possible with other halogens or substituents.
Biological Activity
Alpha-(4-bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile, identified by its CAS number 65676-22-4, is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₇H₁₈BrN₃, with a molecular weight of approximately 344.25 g/mol. Its physical properties include:
- Density: 1.312 g/cm³
- Boiling Point: 452.5°C at 760 mmHg
- LogP: 3.60548 (indicating moderate lipophilicity)
The structure features a pyridine ring, which contributes to the compound's stability and reactivity, while the bromine atom enhances its electrophilic character. The dimethylamino group is significant for its influence on solubility and biological activity .
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity:
- Neuropharmacological Effects:
- Enzyme Inhibition:
Interaction Studies
Studies focusing on the binding affinity of this compound have demonstrated its potential to interact with various biological targets. These interactions are crucial for elucidating the compound's therapeutic mechanisms and optimizing its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Chlorine instead of Bromine | Potentially different reactivity due to chlorine |
Alpha-(4-Iodophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | Iodine instead of Bromine | May exhibit increased lipophilicity |
Alpha-(Phenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | No halogen substituent | Different pharmacological profile |
This table illustrates how the bromine substitution in this compound may influence both its chemical reactivity and biological activity compared to other derivatives .
Case Studies and Research Findings
Recent studies have explored the biological effects of similar compounds in various contexts:
- Cancer Research: A study demonstrated that certain pyridine derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .
- Neuropharmacology: Research has indicated that modifications in the pyridine structure can lead to improved binding affinities for AChE inhibitors, suggesting that this compound may also possess similar properties .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14/h3-9,11H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDKFQISUGHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984226 | |
Record name | 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65676-22-4 | |
Record name | α-(4-Bromophenyl)-α-[2-(dimethylamino)ethyl]-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65676-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(4-Bromophenyl)-alpha-(2-(dimethylamino)ethyl)pyridine-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065676224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(4-bromophenyl)-α-[2-(dimethylamino)ethyl]pyridine-2-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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